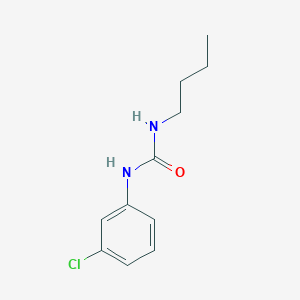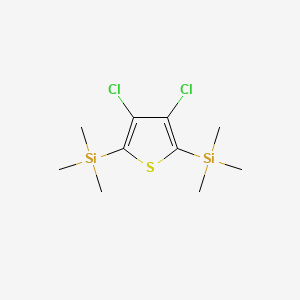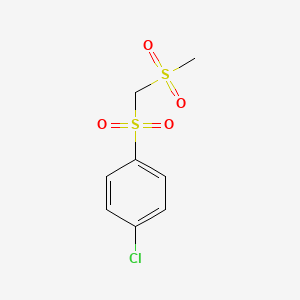
1-Chloro-4-(methylsulfonylmethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(methylsulfonylmethylsulfonyl)benzene is an organic compound with the molecular formula C8H9ClO4S2 It is characterized by the presence of a benzene ring substituted with a chlorine atom and two methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(methylsulfonylmethylsulfonyl)benzene typically involves the chlorination of a benzene derivative followed by sulfonylation. One common method includes:
Chlorination: Starting with a benzene derivative, a chlorine atom is introduced using reagents such as chlorine gas or thionyl chloride under controlled conditions.
Sulfonylation: The chlorinated benzene is then reacted with methylsulfonyl chloride in the presence of a base like pyridine to introduce the methylsulfonyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(methylsulfonylmethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl groups can be further oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding sulfides using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizers.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Scientific Research Applications
1-Chloro-4-(methylsulfonylmethylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(methylsulfonylmethylsulfonyl)benzene involves its reactive functional groups. The chlorine atom and methylsulfonyl groups can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- 1-Chloro-4-(methylsulfonyl)benzene
- 1-Chloro-4-(methylsulfonylmethyl)benzene
- 1-Chloro-4-(methylsulfonylmethylsulfonyl)benzene
Comparison: this compound is unique due to the presence of two methylsulfonyl groups, which enhance its reactivity and potential applications compared to similar compounds with fewer sulfonyl groups. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
74047-08-8 |
|---|---|
Molecular Formula |
C8H9ClO4S2 |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
1-chloro-4-(methylsulfonylmethylsulfonyl)benzene |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)6-15(12,13)8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 |
InChI Key |
VUDXTXFYABLLCO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






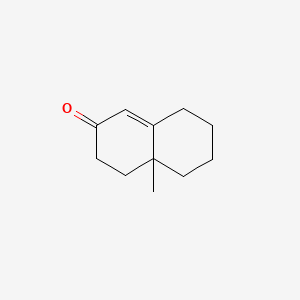

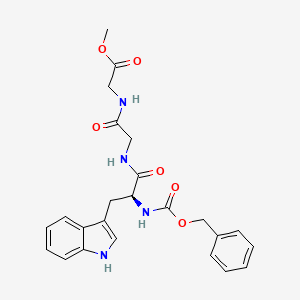


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
